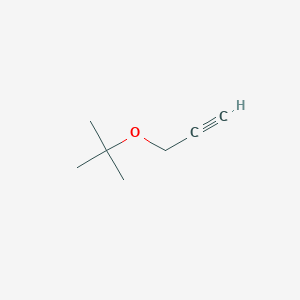

Tert-butyl propargyl ether

Vue d'ensemble

Description

Tert-butyl propargyl ether is an organic compound with the molecular formula C7H12O. It is a clear, light yellow liquid that is used in various chemical reactions and industrial applications. The compound consists of a tert-butyl group attached to a propargyl ether moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl propargyl ether can be synthesized through several methods. One common method involves the reaction of propargyl bromide with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like diethyl ether at room temperature, yielding this compound as the product .

Industrial Production Methods

In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl propargyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted ethers and other organic compounds.

Applications De Recherche Scientifique

Protecting Group in Organic Synthesis

Tert-butyl propargyl ether is notably used as a protecting group for carboxylic acids during peptide synthesis. The propargyl group can be easily introduced and subsequently removed without affecting other functional groups, making it ideal for complex organic syntheses.

- Case Study : In a study published in Molecules, propargyl esters were demonstrated to effectively protect carboxyl groups in amino acids during solution-phase peptide synthesis. The introduction of the propargyl group did not lead to racemization of amino acids, which is critical for maintaining the integrity of peptide structures .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Propargylation of Amino Acids | HCl treatment | 85-99% |

Synthesis of Complex Molecules

The introduction of the propargyl moiety into small-molecule building blocks has opened new synthetic pathways for further elaboration, including the synthesis of heterocycles and other complex organic compounds.

- Case Study : Recent advancements have shown that this compound can facilitate the formation of homopropargylic products through copper-catalyzed reactions, yielding high enantiomeric ratios and good yields .

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Homopropargylic Product Formation | Cu(II) Catalyst | 77-99% |

Applications in Medicinal Chemistry

This compound has been employed in the synthesis of bioactive compounds, showcasing its utility in drug discovery.

- Case Study : Research indicates that derivatives containing the propargyl group exhibit significant biological activity, including anti-cancer properties. The versatility of the propargyl group allows for modifications that enhance pharmacological profiles .

Material Science Applications

In material science, this compound is utilized in the development of polymers and advanced materials due to its reactive nature.

- Case Study : The incorporation of propargyl groups into polymer backbones has been explored for creating materials with enhanced thermal stability and mechanical properties. These materials are suitable for applications ranging from coatings to biomedical devices .

Safety Considerations

Given its flammable nature, appropriate safety measures must be taken when handling this compound. It is classified as a health hazard due to its potential to cause skin and eye irritation .

Mécanisme D'action

The mechanism of action of tert-butyl propargyl ether involves its ability to undergo nucleophilic substitution reactions. The propargyl group is highly reactive due to the presence of the triple bond, which makes it an excellent electrophile. This reactivity allows the compound to participate in various chemical transformations, forming new bonds and generating diverse products .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl methyl ether

- Tert-butyl ethyl ether

- Propargyl alcohol

- Propargyl bromide

Uniqueness

Tert-butyl propargyl ether is unique due to the presence of both the tert-butyl and propargyl groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of steric hindrance and electronic properties, allowing for selective reactions and high yields .

Activité Biologique

Tert-butyl propargyl ether (TBPE), with the chemical formula and CAS number 16314-18-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.

- Molecular Weight : 112.17 g/mol

- Boiling Point : 119 °C

- Flash Point : 20 °C

- Density : 0.835 g/cm³

- Purity : Typically available at 98% purity .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reaction with Propargyl Alcohol : TBPE can be synthesized by reacting tert-butanol with propargyl chloride in the presence of a base, which facilitates the nucleophilic substitution reaction.

- Catalytic Reactions : Studies have shown that TBPE can be produced via catalytic processes involving iron(III) acetylacetonate and tert-butyl hydroperoxide, leading to peroxyacetal derivatives .

TBPE exhibits several biological activities attributed to its structural features:

- Nucleophilic Properties : The propargyl group in TBPE acts as a nucleophile, allowing it to participate in various chemical reactions that may lead to biological effects .

- Potential Antimicrobial Activity : Some studies suggest that propargyl ethers may possess antimicrobial properties, although specific data on TBPE is limited.

Toxicological Profile

The toxicological assessment of TBPE indicates potential health hazards:

- Skin and Eye Irritation : TBPE is classified as a skin irritant and can cause serious eye irritation upon exposure .

- Flammability : It is highly flammable, necessitating careful handling and storage conditions .

Case Studies and Research Findings

-

Stereoselective Activity :

A study highlighted the stereoselective activity of compounds related to propargyl derivatives, suggesting that TBPE could influence enzyme isoforms due to its structural characteristics . -

Occupational Exposure Banding :

The NIOSH occupational exposure banding process categorizes TBPE based on its potential health effects. It falls within Tier 2 assessments, indicating a need for careful monitoring in occupational settings due to its irritant properties and potential for systemic toxicity . -

Synthetic Applications :

TBPE has been utilized in synthetic organic chemistry as a versatile building block for the development of more complex molecules, demonstrating its utility beyond mere biological activity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | 119 °C |

| Flash Point | 20 °C |

| Density | 0.835 g/cm³ |

| Purity | 98% |

| Health Hazards | Skin irritation, Eye irritation |

Propriétés

IUPAC Name |

2-methyl-2-prop-2-ynoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-6-8-7(2,3)4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGSPXPODKLGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428294 | |

| Record name | 3-tert-Butoxyprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16314-18-4 | |

| Record name | 3-tert-Butoxyprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl propargyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.